N-Boc-8-azidooctan-1-amine
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Overview
Description
N-Boc-8-azidooctan-1-amine, also known as tert-butyl (8-azidooctyl)carbamate, is a chemical compound with the molecular formula C13H26N4O2. It is a derivative of octan-1-amine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group and an azido group is attached to the eighth carbon of the octyl chain. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-8-azidooctan-1-amine typically involves the following steps:
Protection of the amine group: The primary amine group of octan-1-amine is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).
Introduction of the azido group: The protected amine is then reacted with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the azido group at the eighth carbon of the octyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Boc-8-azidooctan-1-amine undergoes various chemical reactions, including:
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst.
Substitution: Various nucleophiles like amines or thiols.
Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.
Major Products Formed
Reduction: 8-aminooctan-1-amine.
Substitution: Corresponding substituted products depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
N-Boc-8-azidooctan-1-amine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
N-Boc-8-azidooctan-1-amine can be compared with other similar compounds:
N-Boc-8-bromo-octan-1-amine: Similar in structure but contains a bromo group instead of an azido group.
N-Boc-8-hydroxy-octan-1-amine: Contains a hydroxy group instead of an azido group.
N-Boc-8-iodo-octan-1-amine: Contains an iodo group instead of an azido group.
This compound is unique due to the presence of the azido group, which allows for specific reactions such as cycloaddition to form triazoles, a feature not shared by the other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(8-azidooctyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O2/c1-13(2,3)19-12(18)15-10-8-6-4-5-7-9-11-16-17-14/h4-11H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZMAFUGZJUKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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